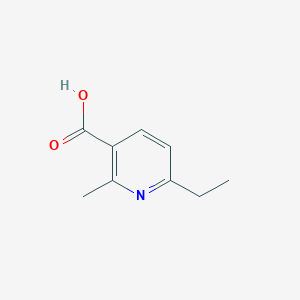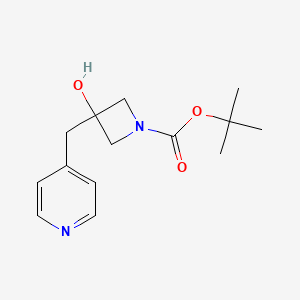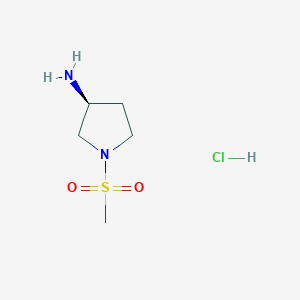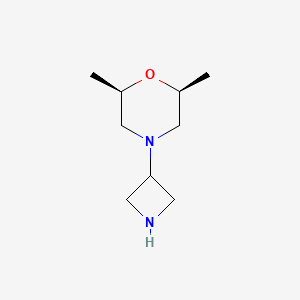
6-Ethyl-2-methylpyridine-3-carboxylic acid
Descripción general
Descripción
“6-Methylpyridine-2-carboxylic acid” is a heterocyclic building block . It’s also known as “2-carboxy-6-methylpyridine” or "6-methylpicolinic acid" .
Synthesis Analysis
While specific synthesis methods for “6-Ethyl-2-methylpyridine-3-carboxylic acid” were not found, similar compounds such as “6-Methylpyridine-2-carboxylic acid” have been used in the preparation of other compounds .Molecular Structure Analysis
The molecular structure of “6-Methylpyridine-2-carboxylic acid” is available as a 2D Mol file . The molecular weight is 137.1360 .Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
6-Ethyl-2-methylpyridine-3-carboxylic acid is involved in various chemical reactions and synthesis processes. For instance, ethyl 6-alkyl(aryl)-4-chloromethyl-2-methylpyridine-3-carboxylates react with ammonia and primary amines to produce 6-substituted 3-alkyl(aryl)-1-methyl-1'2-dihydropyrrolo[3'4-c]pyridin-7-ones. These reactions are significant in the synthesis of complex chemical structures (Nadzhafova, 2002).
Industrial Applications
Nicotinic acid, a derivative of this compound, is used industrially. It is primarily produced by oxidizing 5-ethyl-2-methylpyridine with nitric acid. This process is significant in the pharmaceutical industry, particularly in the production of essential nutrients like vitamin PP (Lisicki, Nowak, & Orlińska, 2022).
Pharmacological Potential
Some derivatives of this compound exhibit potential pharmacological activities. For example, a series of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, synthesized from ethyl 2-chloroacetoacetate and 2-aminopyridines, were evaluated for their anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1982).
Environmental Considerations
The synthesis and application of this compound derivatives also involve environmental considerations. For example, a novel electrochemical procedure for carboxylation of 2-amino-5-bromopyridine with CO2 avoids the use of volatile and toxic solvents, addressing environmental concerns (Feng, Huang, Liu, & Wang, 2010).
Retinoprotective Effects
Interestingly, 2-ethyl-3-hydroxy-6-methylpyridine nicotinate, a derivative, has shown potential as a retinoprotector. In a rat model of retinal ischemia–reperfusion, it effectively prevented ischemic injuries and improved retinal microcirculation (Peresypkina et al., 2020).
Análisis Bioquímico
Biochemical Properties
6-Ethyl-2-methylpyridine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with human serum albumin, a major protein in the blood, affecting its binding properties . Additionally, this compound can chelate metalloenzyme inhibitors, influencing the activity of enzymes such as 11β-hydroxysteroid dehydrogenase type 1 . These interactions highlight the compound’s potential in modulating biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with insulin-mimetic zinc (II) complexes can modulate cellular responses to insulin, impacting glucose metabolism . Furthermore, this compound has been shown to affect the expression of genes involved in metabolic pathways, thereby altering cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, influencing their activity. For instance, its ability to chelate metalloenzyme inhibitors can lead to enzyme inhibition or activation . Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can have different biochemical activities . Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic functions or modulating enzyme activity. At high doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes . Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its interaction with metalloenzyme inhibitors can affect the activity of enzymes involved in metabolic pathways, leading to changes in metabolite concentrations . These interactions highlight the compound’s role in modulating metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms of this compound is crucial for elucidating its cellular effects and potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell . This localization is essential for understanding the precise mechanisms through which this compound exerts its biochemical effects.
Propiedades
IUPAC Name |
6-ethyl-2-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-3-7-4-5-8(9(11)12)6(2)10-7/h4-5H,3H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYKCTLRXVBYJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(C=C1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[1-(Azidomethyl)cyclopropyl]acetonitrile](/img/structure/B1374244.png)









